REACTION_CXSMILES
|
[CH3:1][OH:2].C([O:10][C:11]1[C:18]([F:19])=[CH:17][C:14]([C:15]#N)=[CH:13][C:12]=1[F:20])C1C=CC=CC=1.S(=O)(=O)(O)O.[OH2:26]>>[F:20][C:12]1[CH:13]=[C:14]([CH:17]=[C:18]([F:19])[C:11]=1[OH:10])[C:15]([O:2][CH3:1])=[O:26]
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C#N)C=C1F)F
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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the resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 days
|
Duration
|
5 d
|
Type
|
EXTRACTION
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Details
|
followed by extraction with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(=O)OC)C=C(C1O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |